

Technical Deep Dive: (R)-Paliperidone D2 Receptor Binding Kinetics & Affinity

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (R)-paliperidone

CAS No.: 130049-85-3

Cat. No.: B135385

[Get Quote](#)

Executive Summary

This technical guide provides a rigorous analysis of **(R)-paliperidone** (the (-)-enantiomer of 9-hydroxyrisperidone), focusing on its pharmacodynamic interaction with the Dopamine D2 receptor. While often administered as a racemic mixture (Invega®) or as the palmitate ester, the specific stereochemical properties of the (R)-enantiomer are critical for understanding metabolic disposition and receptor occupancy dynamics. This document synthesizes binding affinity data (

), dissociation kinetics (

), and experimental methodologies for quantifying these parameters.

Chemical Identity & Stereochemistry

Paliperidone (9-hydroxyrisperidone) possesses a single chiral center at the 9-position of the pyridopyrimidinone ring.

- Active Moiety: **(R)-Paliperidone**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Optical Rotation: Levorotatory (-).
- Absolute Configuration: (R).

- **Metabolic Origin:** In vivo, risperidone is hydroxylated to 9-hydroxyrisperidone.[6] CYP2D6 primarily yields the (+)-(S)-enantiomer, while CYP3A4 preferentially generates the (-)-(R)-enantiomer [1, 2].
- **Interconversion:** The enantiomers exhibit reversible interconversion in aqueous solution and plasma, stabilizing at a ratio of approximately 60:40 ((+):(-)) in human plasma [2].

D2 Receptor Binding Profile

3.1 Affinity Constants (

)

(R)-paliperidone functions as a high-affinity antagonist/inverse agonist at the Dopamine D2 receptor. Unlike "tight-binding" typical antipsychotics, it exhibits rapid dissociation kinetics, a property associated with a lower risk of extrapyramidal symptoms (EPS).

Table 1: Comparative Binding Affinities (

) at Human D2 Receptors

Compound	Enantiomer	Receptor Target	(nM)	Source
Paliperidone	(R)-(-)	D2 (Cloned Human)	2.8 - 4.0	[3, 4]
Paliperidone	(S)-(+)	D2 (Cloned Human)	~3.0 - 4.0	[3]
Risperidone	N/A	D2 (Cloned Human)	3.1 - 3.8	[4]
Haloperidol	N/A	D2 (Cloned Human)	0.6 - 1.0	[4]
Dopamine	N/A	D2 (High Affinity)	10 - 20	[5]

Note: The (R) and (S) enantiomers of paliperidone are generally considered equipotent at the D2 receptor, with no clinically significant difference in intrinsic affinity reported in major binding

screens [3].

3.2 Binding Kinetics & "Hit-and-Run" Mechanism

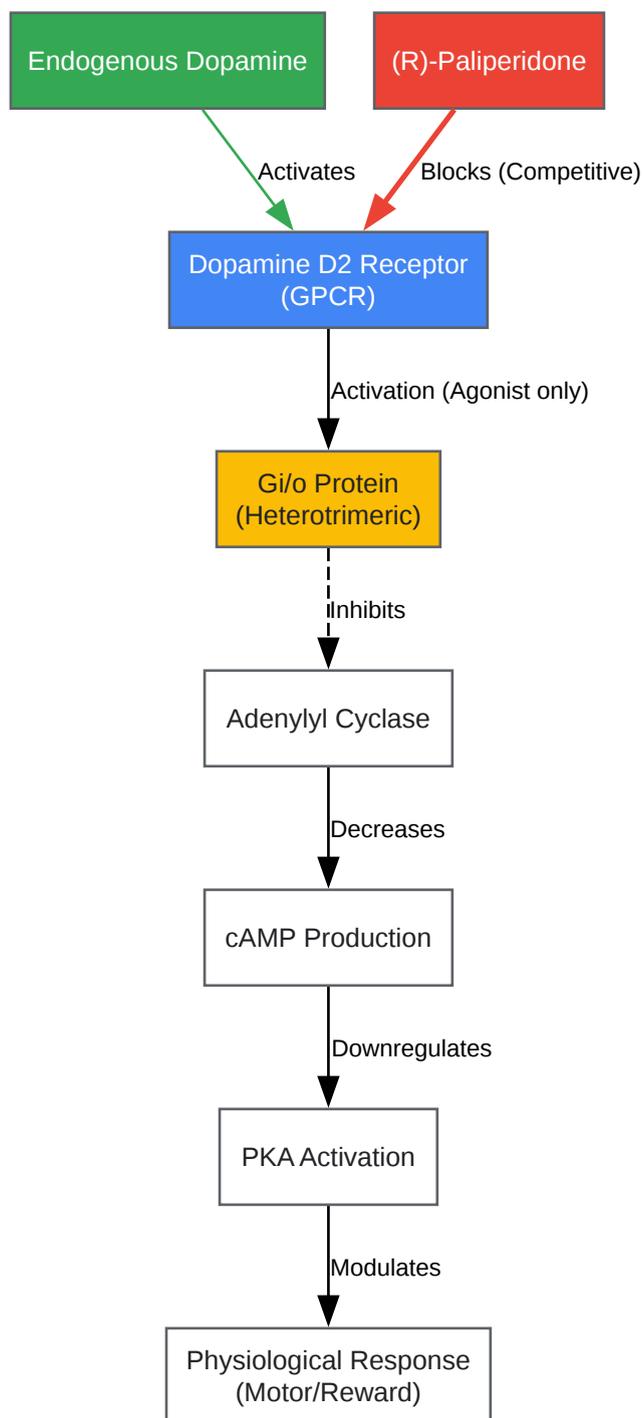
The clinical profile of **(R)-paliperidone** is defined not just by affinity, but by residence time.

- Dissociation Rate (): Fast.
- Mechanism: Competitive antagonism.
- Receptor Occupancy: Therapeutic effect (antipsychotic action) typically requires 65-80% striatal D2 occupancy. Occupancy >80% significantly increases EPS risk.[7]
- Hypothesis: The "fast dissociation" theory suggests that **(R)-paliperidone** blocks D2 receptors sufficiently to inhibit phasic dopamine signaling (psychosis) but dissociates rapidly enough to allow physiological dopamine surges, preserving motor function [6].

Signal Transduction Pathway

The D2 receptor is a G-protein coupled receptor (GPCR) coupled to

- . Binding of **(R)-paliperidone** prevents the formation of the high-affinity ternary complex.



[Click to download full resolution via product page](#)

Figure 1: Competitive antagonism of the D2 receptor signaling cascade by **(R)-paliperidone**.^[8]

Technical Methodology: Radioligand Binding Assay

To validate the affinity of **(R)-paliperidone**, a competitive radioligand binding assay is the gold standard.

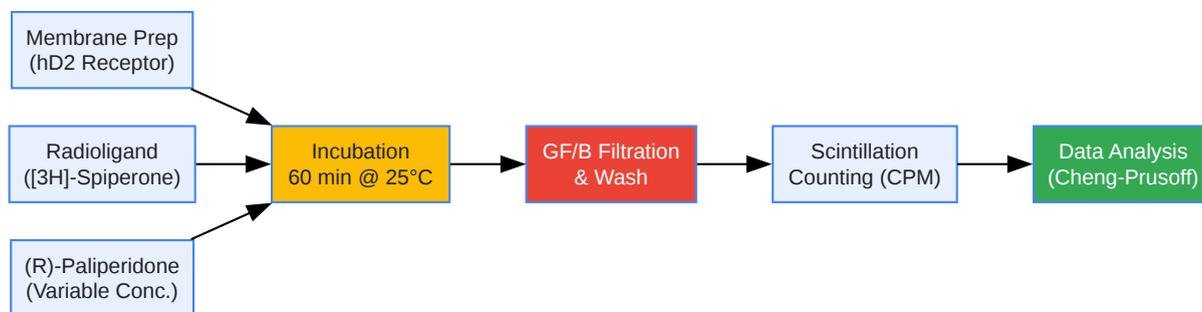
5.1 Protocol Overview

- Objective: Determine the Inhibition Constant (K_i) of **(R)-paliperidone** against a reference radioligand (3H -Spiperone or 3H -Raclopride).
- System: CHO or HEK-293 cells stably expressing human recombinant D2L receptors.

5.2 Step-by-Step Workflow

- Membrane Preparation:
 - Harvest cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
 - Homogenize (Polytron) and centrifuge at 48,000 rpm for 20 mins.
 - Resuspend pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂).
 - Rationale: High salt mimics physiological conditions, crucial for G-protein coupling dynamics.
- Incubation:
 - Total Binding: Membrane + 3H -Ligand (~0.2 - 0.5 nM).
 - Non-Specific Binding (NSB): Add excess unlabeled antagonist (e.g., 10 μ M (+)-Butaclamol).

- Experimental: Add **(R)-paliperidone** at varying concentrations (M to M).
- Incubate at 25°C for 60 minutes to reach equilibrium.
- Termination & Counting:
 - Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce ligand sticking).
 - Wash 3x with ice-cold buffer.
 - Measure radioactivity via liquid scintillation counting (LSC).
- Data Analysis:
 - Calculate from the displacement curve.
 - Convert to using the Cheng-Prusoff Equation:
Where is radioligand concentration and is the dissociation constant of the radioligand.



[Click to download full resolution via product page](#)

Figure 2: Workflow for determining **(R)-paliperidone** affinity via competitive radioligand binding.

References

- Vermeir, M. et al. (2008). "Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans." *Drug Metabolism and Disposition*, 36(4), 769-779. [Link](#)
- De Vries, R. et al. (2011). "Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers." *Current Medicinal Chemistry*, 18. [Link](#)
- Schotte, A. et al. (1996).[9] "Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding." *Psychopharmacology*, 124(1-2), 57-73. [Link](#)
- Leysen, J.E. et al. (1994). "Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity." [2][10] *Journal of Clinical Psychiatry*, 55, 5-12. [Link](#)
- Seeman, P. (2002). "Atypical antipsychotics: mechanism of action." *Canadian Journal of Psychiatry*, 47(1), 27-38. [Link](#)
- Kapur, S. & Seeman, P. (2001). "Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis." *American Journal of Psychiatry*, 158(3), 360-369. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [2. semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
- [3. Paliperidone | C₂₃H₂₇FN₄O₃ | CID 115237 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [4. jneuropsychiatry.org](https://www.jneuropsychiatry.org) [[jneuropsychiatry.org](https://www.jneuropsychiatry.org)]
- [5. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [6. ClinPGx](https://www.clinpgx.org) [[clinpgx.org](https://www.clinpgx.org)]
- [7. psychiatryonline.org](https://www.psychiatryonline.org) [[psychiatryonline.org](https://www.psychiatryonline.org)]
- [8. The effect of antipsychotics on the high-affinity state of D2 and D3 receptors: a positron emission tomography study With \[¹¹C\]-\(+\)-PHNO - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [9. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [10. Paliperidone | 5-HT_{2A} Receptors | Tocris Bioscience](https://www.tocris.com) [[toocris.com](https://www.tocris.com)]
- To cite this document: BenchChem. [Technical Deep Dive: (R)-Paliperidone D2 Receptor Binding Kinetics & Affinity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135385#r-paliperidone-dopamine-d2-receptor-binding-affinity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com